molecular formula C9H11ClN2O2 B13201758 2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid

2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid

Cat. No.: B13201758
M. Wt: 214.65 g/mol
InChI Key: WDPIMXBLLQXVFD-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is primarily used in research and development within the pharmaceutical industry . Its structure includes a pyrimidine ring substituted with a tert-butyl group at the 2-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 4-position.

Preparation Methods

The synthesis of 2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-tert-butyl-6-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)8-11-5(7(13)14)4-6(10)12-8/h4H,1-3H3,(H,13,14)

InChI Key

WDPIMXBLLQXVFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

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